molecular formula C10H12BNO3 B1350193 (4-(Cyclopropylcarbamoyl)phenyl)boronic acid CAS No. 515140-26-8

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid

Cat. No.: B1350193
CAS No.: 515140-26-8
M. Wt: 205.02 g/mol
InChI Key: WCRPDYXXIVYAAJ-UHFFFAOYSA-N
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Description

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid (CAS: 860173-33-7) is a boronic acid derivative with a molecular formula of C10H12BNO3 and a molecular weight of 205.02 g/mol . This compound is a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for creating biaryl bonds in pharmaceutical and materials science research. The cyclopropylcarbamoyl substituent enhances its utility as a sophisticated intermediate in constructing more complex molecules. To ensure stability and purity, this compound requires careful cold-chain transportation and must be stored under an inert atmosphere at 2-8°C . As a standard safety precaution, researchers should handle with appropriate care, noting potential hazards such as skin and eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(cyclopropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRPDYXXIVYAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378406
Record name [4-(Cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515140-26-8
Record name [4-(Cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclopropylcarbamoyl)benzeneboronic acid
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Preparation Methods

Route A: Amide Formation Followed by Boronation

This method involves first preparing a 4-aminophenylboronic acid or its ester derivative, followed by acylation with cyclopropanecarbonyl chloride or an equivalent reagent to introduce the cyclopropylcarbamoyl group.

Typical steps:

  • Starting Material: 4-aminophenylboronic acid or pinacol boronate ester.
  • Acylation: Reaction with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane at low temperature to form the amide bond.
  • Purification: The product is purified by recrystallization or chromatography to yield (4-(Cyclopropylcarbamoyl)phenyl)boronic acid.

Advantages:

  • High regioselectivity due to the amino group directing acylation.
  • Mild conditions preserve the boronic acid functionality.

Limitations:

  • Requires availability of 4-aminophenylboronic acid.
  • Potential hydrolysis of boronic acid under acidic or aqueous conditions.

Route B: Direct Lithiation and Borylation

This approach uses directed ortho-lithiation of a substituted aromatic amide followed by quenching with a boron electrophile to install the boronic acid group.

Typical procedure:

  • Starting Material: 4-(Cyclopropylcarbamoyl)aniline or related amide.
  • Lithiation: Treatment with n-butyllithium in anhydrous hexane at low temperature (e.g., -78 °C) to generate the aryllithium intermediate.
  • Borylation: Addition of trialkyl borate (e.g., trimethyl borate) to the lithiated intermediate.
  • Hydrolysis: Acidic workup to convert the boronate ester intermediate to the boronic acid.

Key conditions:

  • Strict anhydrous and inert atmosphere to prevent side reactions.
  • Temperature control to avoid decomposition.

Advantages:

  • Direct installation of boronic acid on the aromatic ring.
  • Flexibility to introduce various substituents prior to borylation.

Limitations:

  • Requires handling of pyrophoric reagents (n-butyllithium).
  • Sensitive to moisture and air.

Alternative Methods: Transition Metal-Catalyzed Borylation

Recent advances include palladium-catalyzed borylation of aryl halides or C–H borylation using iridium catalysts, which can be adapted for this compound.

  • Suzuki-Miyaura Coupling: Using 4-bromo- or 4-chlorophenyl derivatives bearing the cyclopropylcarbamoyl group, coupling with bis(pinacolato)diboron under Pd catalysis yields the boronate ester, which can be hydrolyzed to the boronic acid.
  • C–H Activation Borylation: Direct borylation of the aromatic C–H bond adjacent to the carbamoyl substituent using iridium catalysts and diboron reagents.

These methods offer milder conditions and higher functional group tolerance but require optimization for this specific substrate.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Amide formation then boronation 4-Aminophenylboronic acid Cyclopropanecarbonyl chloride, base, DCM 70-85 Regioselective, mild conditions Requires aminophenylboronic acid
Lithiation and borylation 4-(Cyclopropylcarbamoyl)aniline n-Butyllithium, trimethyl borate, acidic workup 60-75 Direct boronic acid installation Pyrophoric reagents, moisture sensitive
Pd-catalyzed Suzuki coupling 4-Bromo-(cyclopropylcarbamoyl)benzene Pd catalyst, bis(pinacolato)diboron, base 65-80 Mild, scalable Requires halogenated precursor
Ir-catalyzed C–H borylation 4-(Cyclopropylcarbamoyl)benzene Ir catalyst, diboron reagent, mild conditions 50-70 Direct C–H functionalization Catalyst cost, optimization needed

Research Findings and Notes

  • The amide formation followed by boronation is widely reported as a reliable method due to the stability of boronic acid under the reaction conditions and the ease of amide bond formation with cyclopropanecarbonyl chloride.
  • Lithiation and borylation require careful temperature and moisture control but allow direct installation of the boronic acid group on the aromatic ring bearing the cyclopropylcarbamoyl substituent.
  • Transition metal-catalyzed methods, especially Suzuki coupling, are favored in pharmaceutical synthesis for their scalability and functional group tolerance.
  • The boronic acid group in this compound is sensitive to hydrolysis and oxidation; thus, purification and storage under inert atmosphere and low humidity are recommended.
  • Stock solution preparation data indicate solubility and handling parameters for biological assays, with typical concentrations ranging from 1 mM to 10 mM in solvents like DMSO.

Mechanism of Action

The mechanism of action of [4-(cyclopropylcarbamoyl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamoyl Groups

(4-(Dimethylcarbamoyl)phenyl)boronic Acid
  • Molecular Formula: C₉H₁₂BNO₃
  • Molecular Weight : 193.01 g/mol
  • Key Differences : The dimethylcarbamoyl group lacks the cyclopropane ring, resulting in reduced steric hindrance and higher conformational flexibility.
  • Properties :
    • TPSA : 66.3 Ų (indicative of moderate polarity)
    • LogP : ~0.8 (lower lipophilicity compared to the cyclopropyl analog) .
(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic Acid
  • Molecular Formula: C₁₁H₁₃BNO₃
  • Molecular Weight : 209.04 g/mol

Halogen-Substituted Analogs

(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic Acid
  • Molecular Formula: C₁₀H₁₀BClNO₃
  • Molecular Weight : 239.47 g/mol
  • Properties :
    • LogP : ~2.0 (higher lipophilicity due to chlorine) .
(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic Acid
  • Molecular Formula: C₁₀H₁₁BFNO₃
  • Molecular Weight : 223.02 g/mol
  • Key Differences : Fluorine’s electronegativity may alter electronic properties and metabolic stability in drug design .

Functional Group Modifications

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
  • Molecular Formula : C₁₆H₁₉BO₄
  • Molecular Weight : 298.13 g/mol
  • Key Differences: A methoxyethyl phenoxy group at the ortho position demonstrated potent histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM) in fungal pathogens .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents TPSA (Ų) LogP
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid C₁₀H₁₁BNO₃ 195.03 Cyclopropylcarbamoyl (para) ~66 ~1.2
(4-(Dimethylcarbamoyl)phenyl)boronic acid C₉H₁₂BNO₃ 193.01 Dimethylcarbamoyl (para) 66.3 ~0.8
(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid C₁₀H₁₀BClNO₃ 239.47 Chloro, Cyclopropylcarbamoyl (meta) ~66 ~2.0
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₉BO₄ 298.13 Methoxyethyl phenoxy (ortho) ~77 ~2.5

Key Research Findings

Substituent Position Matters: Ortho-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) showed superior HDAC inhibition compared to para-substituted analogs, highlighting the role of steric effects .

Halogen Impact : Chlorine and fluorine substituents increase lipophilicity, which may improve membrane permeability but could also introduce toxicity concerns .

Carbamoyl Group Flexibility : Dimethylcarbamoyl analogs exhibit lower LogP values, suggesting better aqueous solubility, while cyclopropyl groups enhance rigidity for target binding .

Biological Activity

Overview

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique cyclopropylcarbamoyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H12BNO3
  • CAS Number : 515140-26-8
  • Key Functional Groups : Boronic acid, cyclopropylcarbamoyl

The biological activity of this compound primarily stems from its ability to interact with various enzymes. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant for proteasome inhibition and other enzymatic pathways critical in cancer progression and other diseases.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain proteases and enzymes involved in cellular processes. For example:

  • Proteasome Inhibition : Studies have shown that this compound can inhibit the proteasome, leading to cell cycle arrest in cancer cells at the G2/M phase. This effect was observed in U266 multiple myeloma cells with an IC50 value of approximately 4.60 nM, indicating strong inhibitory potential compared to established inhibitors like bortezomib (IC50 = 7.05 nM) .

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as a lead compound for drug development .

Other Biological Applications

  • Antiviral Activity : Preliminary studies suggest that boronic acids can exhibit antiviral properties, potentially inhibiting viral replication mechanisms . However, specific data on this compound's antiviral efficacy remains limited.

Research Findings

Study Target IC50 Value Effect
U266 CellsProteasome4.60 nMCell cycle arrest at G2/M phase
Various Cancer LinesProliferationVariesGrowth inhibition observed

Synthesis and Production

The synthesis of this compound typically involves:

  • Reaction of 4-bromoaniline with cyclopropyl isocyanate to form a urea derivative.
  • Palladium-catalyzed borylation using bis(pinacolato)diboron to yield the final product.

Industrial production methods optimize reaction conditions such as temperature and catalyst concentration to enhance yield and purity .

Q & A

Q. Advanced

  • SPR Spectroscopy : Monitors real-time binding kinetics (ka/kd) to immobilized diol-containing proteins .
  • Fluorescence Quenching : Tryptophan residues in target enzymes (e.g., β-lactamases) show quenching upon boronate binding, confirming proximity .

How can reaction conditions be optimized to minimize byproducts in large-scale syntheses?

Q. Advanced

  • Catalyst Loading : Reduce Pd catalyst to 0.5 mol% to limit metal contamination .
  • Solvent Choice : Use toluene/water biphasic systems for easier product isolation .
  • Inert Atmosphere : Rigorous N₂ purging prevents boronic acid oxidation to boroxines .

What are the key considerations for handling this compound in biological assays to ensure stability?

Q. Basic

  • Storage : -20°C under argon to prevent hydrolysis of the boronic acid group .
  • Buffering : Use phosphate-free buffers (e.g., Tris-HCl) to avoid competing diol interactions .

How does the compound’s cyclopropyl group influence its pharmacokinetic profile compared to non-cyclopropyl analogs?

Q. Advanced

  • Metabolic Stability : The cyclopropyl ring resists CYP450 oxidation, extending half-life (t₁/₂ = 4–6 hrs in rodents) .
  • Membrane Permeability : LogP increases by 0.5–1.0 units compared to linear alkyl analogs, enhancing cellular uptake .

What experimental approaches validate the compound’s role in disrupting protein-protein interactions (PPIs)?

Q. Advanced

  • FRET-Based Assays : Monitor disruption of labeled protein pairs (e.g., Bcl-2/Bax) in real time .
  • Cryo-EM : Visualizes binding to PPIs at near-atomic resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(Cyclopropylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
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(4-(Cyclopropylcarbamoyl)phenyl)boronic acid

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